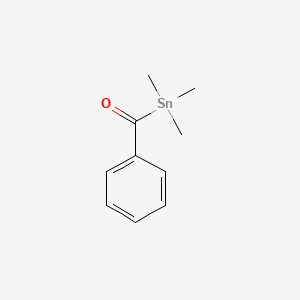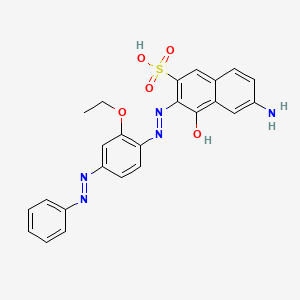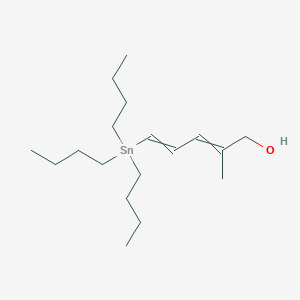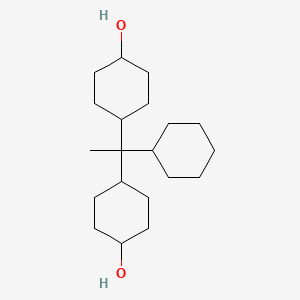
4,4'-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) is a compound characterized by the presence of two cyclohexane rings connected via a central cyclohexylethane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) typically involves the reaction of cyclohexanone with a suitable reducing agent to form cyclohexanol This intermediate is then subjected to further reactions to introduce the cyclohexylethane moiety
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of cyclohexanone to cyclohexanol, followed by alkylation to introduce the cyclohexylethane moiety.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form fully saturated hydrocarbons using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, catalytic hydrogenation.
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s amphiphilic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler compound with a single cyclohexane ring and a hydroxyl group.
Cyclohexanone: The oxidized form of cyclohexanol, with a ketone group instead of a hydroxyl group.
4,4’-Bicyclohexanol: A compound with two cyclohexane rings connected via a single bond, similar to 4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) but without the ethane linkage.
Uniqueness
4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) is unique due to its central cyclohexylethane moiety, which provides additional flexibility and potential for diverse chemical modifications compared to simpler cyclohexane derivatives. This structural feature enhances its utility in various applications, particularly in the design of new materials and pharmaceuticals.
Propiedades
Número CAS |
121470-42-6 |
|---|---|
Fórmula molecular |
C20H36O2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
4-[1-cyclohexyl-1-(4-hydroxycyclohexyl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C20H36O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h15-19,21-22H,2-14H2,1H3 |
Clave InChI |
PMZIHULDLWFWJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCC1)(C2CCC(CC2)O)C3CCC(CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
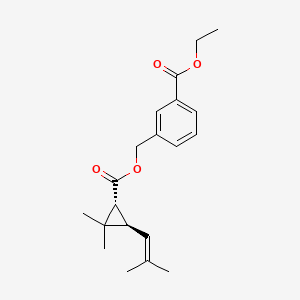
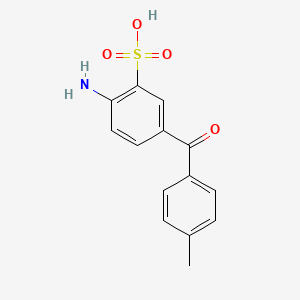
![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)
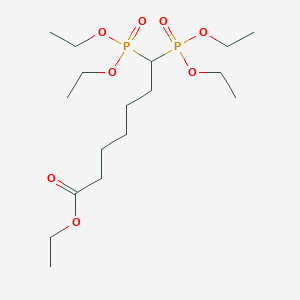
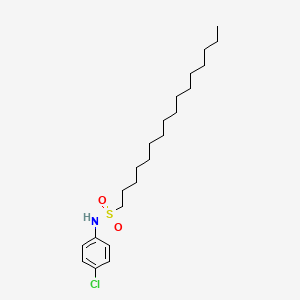
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
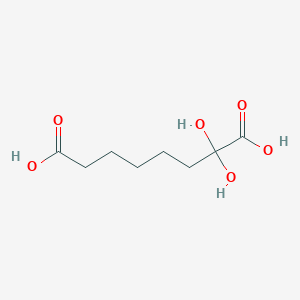
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
